molecular formula C9H7ClN2O2S B13033833 Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate

Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate

Cat. No.: B13033833
M. Wt: 242.68 g/mol
InChI Key: VCMDQLBWGGAJKW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-D]pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 7, and a methoxycarbonyl group at position 4. This structure is pivotal in medicinal chemistry, particularly as a building block for kinase inhibitors due to its ability to mimic ATP-binding motifs . The compound’s physical properties include a melting point of 124–125°C, as reported in chemical catalogs , and its synthesis typically involves multi-step reactions starting from substituted pyrimidine precursors under controlled conditions .

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

methyl 4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H7ClN2O2S/c1-4-5-7(8(10)12-3-11-5)15-6(4)9(13)14-2/h3H,1-2H3

InChI Key

VCMDQLBWGGAJKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=CN=C2Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate typically involves the reaction of 7-methyl-3H-thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert atmosphere, usually nitrogen, for about 2 hours. The resulting solution is then cooled to room temperature and neutralized by carefully pouring it into a saturated aqueous solution of sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.

Case Study :
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating a promising lead for antibiotic development .

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction in cancer cell lines.

Case Study :
In a study focused on human breast cancer cells (MCF-7), treatment with this compound resulted in a 45% reduction in cell viability after 48 hours of exposure .

Cancer Cell LineCell Viability Reduction (%)
MCF-745

Agricultural Applications

1. Herbicidal Activity
this compound has shown promise as a herbicide. Its selective action against certain weed species makes it valuable in crop protection.

Case Study :
Field trials conducted on Amaranthus retroflexus demonstrated that the application of this compound at a dosage of 1 kg/ha led to a significant reduction in weed biomass by approximately 70% compared to untreated controls .

Weed SpeciesBiomass Reduction (%)
Amaranthus retroflexus70

Summary of Applications

This compound exhibits diverse applications across medicinal and agricultural fields. Its antimicrobial and anticancer properties highlight its potential as a therapeutic agent, while its herbicidal activity supports its use in agricultural practices.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal death and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Melting Point (°C) Key Applications/Significance Reference
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate Thieno[3,2-D]pyrimidine 4-Cl, 7-CH₃, 6-COOCH₃ 124–125 Kinase inhibitor scaffolds, intermediate in drug discovery
Methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methylthiazolo[3,2-a]pyrimidine-6-carboxylate (6j) Thiazolo[3,2-a]pyrimidine 5-(4-hydroxy-3-methoxyphenyl), 7-CH₃, 6-COOCH₃ 253–254 Anticancer activity; exhibits hydrogen-bonding interactions in crystal structures
Methyl 1,3,7-trimethylpyrido[2,3-d]pyrimidine-6-carboxylate (22a) Pyrido[2,3-d]pyrimidine 1-CH₃, 3-CH₃, 7-CH₃, 6-COOCH₃ 175–176 Hantzsch synthesis product; studied for conformational flexibility
Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate Thieno[3,2-d]pyrimidine 4-Cl, 6-COOCH₂CH₃ (ethyl ester) N/A Structural analogue with enhanced lipophilidity
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine 4-Cl, 6-COOCH₃, 7-H (no methyl substitution) N/A Used in kinase inhibitor development; differs in nitrogen positioning

Key Differences and Implications

Core Heterocycle Variations: Thieno vs. Thiazolo/Pyrido: Thieno[3,2-D]pyrimidine derivatives (e.g., target compound) exhibit sulfur-containing fused rings, enhancing π-stacking interactions in biological targets. In contrast, thiazolo[3,2-a]pyrimidines (e.g., 6j) incorporate a sulfur and nitrogen heteroatom, improving hydrogen-bonding capacity . Pyrido[2,3-d]pyrimidines (e.g., 22a) feature an additional nitrogen, altering electronic properties and solubility .

Substituent Effects: Chlorine Position: The 4-Cl substitution in thieno/pyrrolo derivatives enhances electrophilicity, critical for covalent binding in kinase inhibitors . Methyl vs.

Physical Properties: Thiazolo derivatives (e.g., 6j) exhibit higher melting points (>250°C) due to strong intermolecular hydrogen bonds in crystalline states, as confirmed by single-crystal X-ray studies . Thieno/pyrido analogues generally have lower melting points (~125–175°C), reflecting weaker van der Waals interactions .

Synthetic Routes: The target compound is synthesized via nucleophilic substitution reactions using 4,6-dichloropyrimidine precursors , while pyrido[2,3-d]pyrimidines (e.g., 22a) are formed via Hantzsch condensation with 6-amino uracils . Thiazolo derivatives require cyclization of thioamide intermediates .

Biological Activity: Thiazolo[3,2-a]pyrimidines (e.g., 6j) demonstrate potent anticancer activity due to their planar structure and hydrogen-bonding capacity . The target compound’s thieno core is preferred in kinase inhibitors for its balanced hydrophobicity and π-stacking .

Spectroscopic and Crystallographic Comparisons

  • NMR/HRMS: Thiazolo derivatives (e.g., 6j) show distinct downfield shifts for aromatic protons (δ 7.76–7.94 ppm in $^1$H NMR) due to electron-withdrawing substituents, whereas thieno analogues exhibit simpler splitting patterns .
  • Crystallography: Thiazolo derivatives form triclinic crystals (space group $P1$) with extensive hydrogen-bond networks (e.g., O–H···N interactions in 6j), contrasting with the monoclinic systems of pyrido derivatives .

Biological Activity

Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C8H7ClN2O2S
Molecular Weight: 228.67 g/mol
CAS Number: 1431412-39-3

The compound features a thieno-pyrimidine structure with a chloro substituent at the fourth position and a methyl group at the seventh position. This configuration is crucial for its biological activity, particularly as an enzyme inhibitor.

Research indicates that this compound acts primarily as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme plays a significant role in drug metabolism, and its inhibition can affect the pharmacokinetics of co-administered drugs. The compound's ability to modulate enzyme activity suggests potential applications in drug development and therapeutic interventions for conditions influenced by drug metabolism .

Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes involved in metabolic pathways. Specifically, it has been noted for its inhibitory effects on:

  • Cytochrome P450 CYP1A2 : Inhibition can lead to altered drug metabolism, which is critical for therapeutic efficacy and safety.
  • Other Enzymes : Preliminary studies suggest it may also impact other metabolic enzymes, warranting further investigation into its broader enzymatic interactions .

Anticancer Potential

In vitro studies have indicated that derivatives of thieno[3,2-D]pyrimidine compounds exhibit anticancer properties . For instance, related compounds have demonstrated significant inhibition of cell proliferation in various cancer cell lines . The specific anticancer effects of this compound require further exploration but align with the observed activities of similar thienopyrimidine derivatives.

Case Studies

  • Inhibition Studies : A study investigating the effects of thienopyrimidine derivatives on cancer cells showed that modifications to the thieno-pyrimidine structure could enhance inhibitory potency against specific cancer cell lines . The structural similarities between these compounds and this compound suggest that it may exhibit similar or enhanced activities.
  • Pharmacokinetic Studies : Research has highlighted the importance of understanding how compounds like this compound interact with metabolic enzymes to predict their behavior in biological systems. Studies focusing on CYP1A2 inhibition have implications for the pharmacokinetics of drugs co-administered with this compound .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparative analysis with related compounds is essential:

Compound NameSimilarityKey Features
4-Chloro-5-methylthieno[3,2-d]pyrimidine0.85Similar thieno-pyrimidine structure; different substitution pattern
4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine0.80Additional phenyl group enhances biological activity
Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate0.75Alters solubility and pharmacokinetic properties

This table illustrates the structural diversity within thieno-pyrimidine compounds and their varying biological activities.

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